molecular formula C16H17NO4S B2865812 Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate CAS No. 1351661-65-8

Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2865812
CAS No.: 1351661-65-8
M. Wt: 319.38
InChI Key: QDUWGBBZJGPUCU-UHFFFAOYSA-N
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Description

“Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate” is a complex organic compound. It likely contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . Thiophene and its derivatives are important in the field of medicinal chemistry and have a wide range of therapeutic properties .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .

Scientific Research Applications

Synthesis and Characterization

  • Intelligent and Efficient Synthesis : A study by Arrousse et al. (2021) focused on synthesizing new inhibitors for mild steel corrosion in acidic media. They developed an economical method with high yield for synthesizing similar compounds, which are good inhibitors in an acidic environment and protect mild steel against corrosion.

  • Photophysical Properties : The photophysical properties of similar compounds were investigated by Kim et al. (2021), revealing unique luminescence properties dependent on substituted groups, enhancing quantum yield in various solvents.

  • Electrochemical and Electrochromic Properties : A study by Hu et al. (2013) synthesized and characterized monomers with good electrochemical activity and unique UV–vis absorption due to acceptor groups, indicating potential applications in electrochromic devices.

Pharmaceutical Applications

  • Potential Antimicrobial Agents : Desai et al. (2007) synthesized new quinazolines with significant antibacterial and antifungal activities against various microorganisms.

  • Antihyperglycemic Agents : Research by Kees et al. (1996) on (4-substituted benzyl)(trifluoromethyl)pyrazoles and -pyrazolones, which are structurally related, showed potent antihyperglycemic activity in diabetic mice, suggesting a new class of antihyperglycemic agents.

  • Hepatitis C and Anti-SARS Agents : Rong et al. (2012) described a synthesis method for compounds with activities against hepatitis C virus, severe acute respiratory syndrome, and HIV-1 integrase.

Materials Science Applications

  • Ternary Blend Polymer Solar Cells : Cheng et al. (2014) used related compounds in polymer solar cells, demonstrating an increase in power conversion efficiency due to improved charge transfer routes, highlighting potential in renewable energy applications.

  • Organic Electrochromic Devices : Wan et al. (2018) synthesized organic conjugated oligomers for flexible organic electrochromic devices, showing reversible color changes and high optical contrast, indicating potential for low-voltage-driven, flexible display technology.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate” is used. Thiophene derivatives have been reported to possess a wide range of therapeutic properties .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10-7-8-22-14(10)13(18)9-17-15(19)11-3-5-12(6-4-11)16(20)21-2/h3-8,13,18H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUWGBBZJGPUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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